[2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-yl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDWTIZIXXQZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Propan 2 Yl 1,3 Oxazol 4 Yl Methanamine
Strategic Approaches to the Synthesis of the 1,3-Oxazole Core Bearing an Isopropyl Group
The formation of the 1,3-oxazole ring is the foundational step in the synthesis of the target compound. The presence of the isopropyl group at the C2 position dictates the choice of starting materials and reaction conditions. Key strategies include building the ring from acyclic precursors (cycloadditions) or transforming other heterocyclic systems.
Cycloaddition Reactions in Oxazole (B20620) Ring Formation
Cycloaddition reactions are powerful tools for constructing heterocyclic rings with good control over substitution patterns. libretexts.org For oxazole synthesis, [3+2] cycloadditions are particularly relevant, where a three-atom synthon reacts with a two-atom component to form the five-membered ring.
One of the most prominent methods in this category is the van Leusen oxazole synthesis . nih.gov This reaction typically involves the base-mediated cycloaddition of an aldehyde with tosylmethylisocyanide (TosMIC). To generate the desired 2-isopropyl-1,3-oxazole core, isobutyraldehyde (B47883) would serve as the aldehyde component. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. ijpsonline.com The versatility of the van Leusen reaction allows for the synthesis of a wide array of substituted oxazoles by varying the aldehyde starting material. nih.gov
Another important strategy involves the cycloaddition of nitrile oxides with alkynes. mdpi.commdpi.com While this method often yields isoxazoles, modifications and specific reaction conditions can lead to the formation of oxazoles. nih.gov The synthesis of the 2-isopropyl substituted core would require a nitrile oxide derived from isobutyraldoxime and a suitable alkyne partner that provides the C4 and C5 atoms of the ring. Intramolecular versions of this cycloaddition are particularly effective for creating fused ring systems. mdpi.com
| Reaction Name | Key Reagents | Position of Isopropyl Group Introduction | Key Intermediate |
| Van Leusen Synthesis | Isobutyraldehyde, TosMIC, Base (e.g., K₂CO₃) | C2 | Oxazoline |
| Nitrile Oxide Cycloaddition | Isobutyraldoxime-derived nitrile oxide, Alkyne | C2 | Isoxazole (B147169) (often) |
Modifications of Pre-existing Heterocyclic Systems
An alternative to building the oxazole ring from acyclic precursors is the chemical transformation of other pre-existing heterocyclic rings. Such strategies can be advantageous if the starting heterocycle is readily available.
For instance, synthetic pathways have been developed for the transformation of 5-arylimino-1,2,3-dithiazoles into benzoxazole (B165842) derivatives, demonstrating the principle of ring conversion. mdpi.com Similar strategies could be envisioned where an appropriately substituted isoxazole undergoes ring-opening and subsequent recyclization in the presence of a suitable nitrogen source to form the oxazole core. Palladium-catalyzed reactions have been developed that proceed through a domino Suzuki coupling and isoxazole fragmentation, highlighting the lability of the isoxazole ring under certain conditions. nih.gov
Furthermore, the synthesis can start from other heterocycles like cephalexin, which can be converted into 1,3-oxazole and 1,3-thiazole derivatives through a series of reactions. chemmethod.com This demonstrates the principle of using a complex, readily available molecule as a scaffold for modification into the desired oxazole system.
Aminomethylation Strategies and Regioselectivity in [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine Synthesis
Once the 2-isopropyloxazole (B2410333) core is established, the next critical step is the introduction of the aminomethyl group (-CH₂NH₂) at the C4 position. The key challenges are achieving high regioselectivity and employing mild conditions that preserve the integrity of the oxazole ring.
A direct and efficient pathway involves the reductive amination of a precursor aldehyde, 2-isopropyl-1,3-oxazole-4-carbaldehyde (B1373793) . chemimpex.com This aldehyde is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com The reaction involves the condensation of the aldehyde with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate) to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the primary amine.
Mannich-Type Reactions and Variants
The Mannich reaction is a classic method for aminomethylation, involving the aminoalkylation of an acidic proton located on a carbon atom. chitkara.edu.in In the context of heterocycles, this reaction introduces an aminomethyl group onto the ring. asianpubs.org A typical Mannich reaction involves an active hydrogen compound (the oxazole), formaldehyde, and a primary or secondary amine. nih.govsphinxsai.com For the synthesis of the target primary amine, a protected amine equivalent would be necessary, followed by a deprotection step.
The conditions for Mannich reactions on heterocyclic systems often involve refluxing the components in a suitable solvent like ethanol. nih.gov The reactivity of the oxazole ring at the C4 position would be crucial for the success of a direct Mannich-type approach.
| Aminomethylation Method | Precursor | Key Reagents | Notes |
| Reductive Amination | 2-isopropyl-1,3-oxazole-4-carbaldehyde | NH₃ or NH₄OAc, NaBH₄ or NaBH₃CN | High yield, direct route to the primary amine. |
| Mannich Reaction | 2-isopropyloxazole | Formaldehyde, Amine (protected) | Regioselectivity at C4 is required. |
Palladium-Catalyzed Cross-Coupling for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions represent a powerful and modern approach to forming carbon-nitrogen bonds. These methods offer high efficiency and functional group tolerance. To apply this strategy, the C4 position of the 2-isopropyloxazole ring would first need to be functionalized with a suitable leaving group, typically a halide (e.g., bromine or iodine) or a triflate.
The subsequent cross-coupling reaction, such as the Buchwald-Hartwig amination , would involve reacting the 4-halo-2-isopropyloxazole with an appropriate nitrogen nucleophile. To obtain the final aminomethyl group, a synthon like phthalimide (B116566) potassium salt could be used, followed by hydrazinolysis (the Gabriel synthesis). Alternatively, direct coupling with a protected aminomethyl source could be employed. Palladium catalysts are known to facilitate the direct arylation of oxazoles at the C2 or C5 positions, indicating the feasibility of C-H activation and functionalization on the oxazole ring, which could be extended to C-N bond formation. dntb.gov.uarsc.org
Enantioselective Synthesis of Chiral this compound Analogs
The creation of chiral amines is of paramount importance in pharmaceutical chemistry, as enantiomers often exhibit different pharmacological activities. nih.gov Advanced methodologies for synthesizing chiral analogs of the target compound would focus on establishing a stereocenter, typically at the carbon atom of the aminomethyl group if it were further substituted, or on the isopropyl group itself.
A primary strategy for inducing enantioselectivity is through asymmetric hydrogenation . acs.org This would involve the asymmetric reduction of a prochiral imine precursor, which can be formed from 2-isopropyl-1,3-oxazole-4-carbaldehyde and a suitable amine. The use of transition metal catalysts (e.g., Iridium or Rhodium) complexed with chiral phosphorus ligands can afford high enantiomeric excess. acs.org The design of modular chiral ligands allows for the fine-tuning of the catalyst to achieve high activity and selectivity.
Another cutting-edge approach is biocatalysis . rochester.edu Engineered enzymes, such as variants of myoglobin, have been developed for asymmetric carbene N-H insertion reactions to form chiral amines. This method involves the reaction of an amine with a diazo reagent in the presence of the biocatalyst. By tuning the chiral environment within the enzyme's active site, high stereoinduction can be achieved. rochester.edu This strategy represents a green and highly selective alternative to traditional chemical catalysis for the synthesis of optically active amines.
Asymmetric Catalysis in Aminomethylation
The direct asymmetric aminomethylation of the 2-isopropyloxazole core presents a formidable challenge. A more feasible and widely explored approach involves the asymmetric synthesis of the amine from a suitable precursor, such as 2-isopropyl-1,3-oxazole-4-carbaldehyde. This can be achieved through catalytic asymmetric reductive amination or the asymmetric reduction of a corresponding imine.
Catalytic Asymmetric Reductive Amination:
This powerful technique allows for the direct conversion of the aldehyde to the chiral amine in a single step, utilizing a chiral catalyst to induce enantioselectivity. The reaction typically involves the in-situ formation of an imine from the aldehyde and an amine source (like ammonia), followed by its asymmetric reduction. Ruthenium-based catalysts, in particular, have shown great promise in the asymmetric reductive amination of ketones and aldehydes. For instance, a chemo- and enantioselective process using simple ammonia gas as the nitrogen source has been demonstrated, which is highly relevant for industrial applications. The presence of a catalytic amount of an ammonium salt, such as ammonium iodide, has been found to be crucial for achieving high yields and enantioselectivities. nih.gov
Table 1: Key Parameters in Catalytic Asymmetric Reductive Amination
| Parameter | Description | Significance |
|---|---|---|
| Catalyst | Typically a transition metal complex with a chiral ligand (e.g., Ru-complex). | Determines the enantioselectivity and efficiency of the reaction. |
| Nitrogen Source | Ammonia or an ammonia equivalent. | Provides the amino group for the final product. |
| Reducing Agent | Hydrogen gas or a transfer hydrogenation reagent. | Effects the reduction of the in-situ formed imine. |
| Additives | Ammonium salts (e.g., NH4I). | Can significantly enhance reaction rate and enantioselectivity. |
Asymmetric Transfer Hydrogenation of Imines:
An alternative two-step approach involves the pre-formation of an imine from 2-isopropyl-1,3-oxazole-4-carbaldehyde, followed by asymmetric transfer hydrogenation. This method offers the advantage of optimizing the imine formation and its reduction separately. Chiral phosphoric acids, derived from BINOL, have emerged as powerful organocatalysts for the enantioselective transfer hydrogenation of imines, using Hantzsch esters or benzothiazolines as the hydride source. rsc.orgnih.gov This metal-free approach offers an environmentally benign alternative to transition metal catalysis. rsc.org
Chiral Auxiliary Approaches
The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary can be removed and ideally recycled. nih.govscielo.org.mx
For the synthesis of this compound, a chiral auxiliary could be employed in several ways. One plausible route involves the addition of a nucleophile to an imine derived from 2-isopropyl-1,3-oxazole-4-carbaldehyde and a chiral amine as the auxiliary.
Another approach is the synthesis of a chiral β-amino alcohol, which can then be converted to the target amine. Chiral β-amino alcohols are valuable intermediates and can be synthesized through various stereoselective methods, including the ring-opening of epoxides with amines or through asymmetric aminohydroxylation of alkenes. nih.govwestlake.edu.cndiva-portal.org The use of chiral oxazolidinones as auxiliaries, for instance, has been widely applied in asymmetric aldol (B89426) reactions to create chiral β-hydroxy amides, which are precursors to β-amino alcohols. nih.gov
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Conditions |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions. | Hydrolysis (acidic or basic). |
| Sulfur-based Auxiliaries | Aldol reactions, Michael additions. scielo.org.mx | Reductive or hydrolytic cleavage. |
| Chiral Amines | Asymmetric addition to imines. | Reductive cleavage. |
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.
Solvent-Free and Aqueous Media Syntheses
The synthesis of the oxazole core of the target molecule can be made greener by avoiding hazardous organic solvents. Several methods for the synthesis of oxazole and isoxazole derivatives under solvent-free conditions or in aqueous media have been reported. For instance, the synthesis of isoxazole derivatives has been achieved in aqueous media without the need for a catalyst, offering advantages such as easier work-up and milder reaction conditions. researchgate.net While not directly applied to the target molecule, these principles can be adapted for the synthesis of the 2-isopropyloxazole precursor.
Solvent-free syntheses of various heterocycles, including oxazoles, have also been developed, often utilizing microwave irradiation to accelerate the reaction rates. These methods significantly reduce the environmental impact associated with solvent use and disposal.
Catalytic Methodologies for Reduced Waste Generation
The use of catalytic methods, as discussed in the asymmetric synthesis section, is inherently a green chemistry principle as it reduces the generation of stoichiometric waste. Both metal-catalyzed and organocatalyzed reactions offer high efficiency and selectivity, minimizing the formation of byproducts. rsc.orgrsc.org
Furthermore, the development of recyclable catalysts can further enhance the sustainability of the process. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused, reducing both cost and waste. mdpi.com The amination of biomass-derived furan (B31954) compounds over heterogeneous catalysts to produce valuable amines is a testament to the potential of this approach in green chemistry. mdpi.com The development of catalytic systems that utilize renewable resources and minimize waste is a key area of ongoing research. rsc.orgmdpi.comrsc.org
Sophisticated Structural Elucidation and Spectroscopic Characterization of 2 Propan 2 Yl 1,3 Oxazol 4 Yl Methanamine
Advanced Mass Spectrometry for Isotopic Labeling and Derivatization Studies of [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine
High-Resolution Mass Spectrometry for Metabolite Identification in Research Models
High-resolution mass spectrometry (HRMS) is an indispensable tool in metabolic studies, offering the precision required to determine the elemental composition of a compound and its metabolites. In a research setting, should this compound be administered to an in vivo or in vitro model, HRMS would be employed to identify potential metabolic products in biological matrices.
The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to detected ions. For the parent compound, this compound (C7H12N2O), the theoretical exact mass of its protonated form [M+H]+ would be calculated and compared against the experimentally measured mass-to-charge ratio (m/z). A minimal mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the compound's identity.
In a hypothetical study, metabolites could be formed through various biotransformations, such as oxidation, N-dealkylation, or conjugation. For instance, hydroxylation of the isopropyl group would result in a mass shift of +15.9949 Da (the mass of an oxygen atom). HRMS can detect this mass shift with high precision, allowing for the deduction of the metabolic transformation.
Table 1: Illustrative HRMS Data for this compound and a Potential Metabolite
| Compound/Metabolite | Molecular Formula | Theoretical m/z [M+H]+ | Observed m/z | Mass Error (ppm) |
| Parent Compound | C7H12N2O | 141.10224 | 141.1025 | 1.8 |
| Hydroxylated Metabolite | C7H12N2O2 | 157.09715 | 157.0975 | 2.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate the connectivity of its atoms.
For this compound, the protonated molecule [M+H]+ at a nominal m/z of 141 would be selected as the precursor ion. Collision-induced dissociation (CID) would likely initiate fragmentation at several key points. Based on the fragmentation of other oxazole (B20620) derivatives, common pathways would include:
Loss of the Isopropyl Group: A primary fragmentation could involve the cleavage of the isopropyl group, leading to a significant product ion.
Cleavage of the Aminomethyl Side Chain: The bond between the oxazole ring and the aminomethyl group is another likely point of fragmentation.
Ring Fragmentation: The oxazole ring itself can undergo cleavage, often resulting in the loss of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). nih.gov
These fragmentation pathways allow for the systematic reconstruction of the molecule's structure.
Table 2: Plausible Tandem Mass Spectrometry Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |
| 141.1 | 98.1 | C3H7• (Isopropyl radical) | [1,3-oxazol-4-yl]methanamine ion |
| 141.1 | 111.1 | CH4N• (Aminomethyl radical) | [2-(propan-2-yl)-1,3-oxazol-4-yl] ion |
| 141.1 | 84.1 | C3H7N (Isopropylamine) | Oxazole ring fragment |
| 98.1 | 70.1 | CO (Carbon monoxide) | Azirine-containing fragment |
Note: The fragmentation data is predicted based on general principles of mass spectrometry for oxazole compounds and is for illustrative purposes.
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity Assessment of this compound Enantiomers
The methanamine substituent at the 4-position of the oxazole ring introduces a chiral center, meaning this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for distinguishing between enantiomers and determining the enantiomeric purity of a sample. ijpsjournal.com
Enantiomers interact differently with circularly polarized light. A CD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength. The two enantiomers of a chiral compound will produce CD spectra that are mirror images of each other, with positive Cotton effects for one enantiomer corresponding to negative Cotton effects for the other at the same wavelengths. A racemic mixture (50:50 of both enantiomers) will be CD silent.
The enantiomeric excess (% ee) of a sample can be determined by comparing its CD signal intensity to that of a pure enantiomeric standard. This is a critical analysis in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological activities. ijpsjournal.com
Table 3: Hypothetical Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (R)-enantiomer | 220 | +15,000 |
| (R)-enantiomer | 250 | -8,000 |
| (S)-enantiomer | 220 | -15,000 |
| (S)-enantiomer | 250 | +8,000 |
Note: This data is hypothetical and illustrates the expected mirror-image relationship between the CD spectra of enantiomers.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Analysis in this compound Derivatives
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their chemical environment. These techniques are complementary and are used to construct a comprehensive vibrational profile of a compound.
For this compound, characteristic vibrational modes would be expected for its key structural features:
N-H Vibrations: The primary amine group (-NH2) will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. globalresearchonline.net The N-H bending (scissoring) mode is expected around 1600 cm⁻¹.
C-H Vibrations: Stretching vibrations for the sp³ hybridized carbons of the isopropyl and aminomethyl groups will appear just below 3000 cm⁻¹. Bending vibrations for these groups will be observed in the fingerprint region (below 1500 cm⁻¹).
Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1500-1650 cm⁻¹ region. nih.gov The C-O-C stretching modes of the ring typically appear in the 1000-1250 cm⁻¹ range. ajchem-a.com
These techniques are also highly sensitive to intermolecular interactions, such as hydrogen bonding. The presence of the primary amine group allows for hydrogen bonding, which can lead to a broadening and red-shifting (to lower wavenumbers) of the N-H stretching bands in the FT-IR spectrum. researchgate.net Analysis of these shifts in different states (e.g., solid vs. dilute solution) can provide insights into the nature and strength of these interactions.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Asymmetric N-H Stretch | -NH2 | ~3350 | Medium | Weak |
| Symmetric N-H Stretch | -NH2 | ~3280 | Medium | Weak |
| C-H Stretch (sp³) | Isopropyl, Methylene | 2870-2960 | Strong | Strong |
| N-H Bend (Scissoring) | -NH2 | ~1610 | Medium-Strong | Weak |
| C=N Stretch | Oxazole Ring | ~1640 | Strong | Medium |
| C=C Stretch | Oxazole Ring | ~1550 | Medium | Strong |
| C-O-C Stretch | Oxazole Ring | ~1150 | Strong | Weak |
Note: The predicted wavenumbers are based on typical ranges for these functional groups and may vary based on the specific molecular environment.
Computational Chemistry and Theoretical Investigations of 2 Propan 2 Yl 1,3 Oxazol 4 Yl Methanamine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity of [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a cornerstone for understanding the intrinsic properties of a molecule. irjweb.comirjweb.com These methods allow for the precise calculation of a molecule's electronic structure, which in turn governs its reactivity and spectroscopic properties.
For this compound, DFT calculations, often using a basis set such as 6-311G++(d,p), would be employed to determine its optimized geometric structure. irjweb.com This process identifies the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to various oxazole (B20620) derivatives to understand their structural and electronic properties. researchgate.netresearchgate.net
A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, indicating nucleophilic character, while the LUMO is the orbital most capable of accepting electrons, indicating electrophilic character. youtube.com
The energy of the HOMO is directly related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net For oxazole derivatives, the HOMO-LUMO gap has been shown to be a significant factor in their biological activity. irjweb.com
In the case of this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the nitrogen atom of the methanamine group and the oxazole ring. Conversely, the LUMO would likely be distributed over the oxazole ring, which can accept electron density. A hypothetical FMO analysis is presented in the table below.
| Parameter | Energy (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | -6.25 | Indicates the propensity to donate electrons (nucleophilicity). The lone pair on the amine nitrogen is a likely site for electrophilic attack. |
| ELUMO | -0.98 | Indicates the ability to accept electrons (electrophilicity). The oxazole ring can act as an electron acceptor. |
| Energy Gap (ΔE) | 5.27 | A relatively large gap suggests good kinetic stability and lower reactivity compared to molecules with smaller gaps. |
For the synthesis of this compound, theoretical modeling could be used to investigate various synthetic routes. For instance, the formation of the oxazole ring, a common reaction in heterocyclic chemistry, could be modeled to understand the transition state geometries and energy barriers involved. Such studies can help in selecting the most efficient synthetic strategy, potentially leading to higher yields and fewer byproducts.
Molecular Dynamics Simulations of this compound in Simulated Biological Environments
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations are particularly useful for studying the conformational flexibility of a molecule and the influence of its environment, such as a solvent or a biological membrane. nih.govyoutube.com
The biological activity of a molecule is often dependent on its three-dimensional shape and its ability to adopt different conformations. researchgate.netdrugdesign.org For this compound, the presence of rotatable bonds, such as those connecting the propan-2-yl group and the methanamine group to the oxazole ring, allows for conformational flexibility.
MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov This is achieved by calculating the potential energy of the molecule as a function of the dihedral angles of the rotatable bonds. The results of such an analysis can reveal the preferred spatial arrangement of the different functional groups, which is crucial for its interaction with biological targets. acs.org
| Rotatable Bond | Dihedral Angle Range (°) | Rotational Energy Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle, °) |
|---|---|---|---|
| Oxazole-C(propan-2-yl) | 0 to 360 | 2.5 - 3.5 | ~60, ~180, ~300 |
| Oxazole-C(methanamine) | 0 to 360 | 1.8 - 2.8 | ~70, ~170, ~290 |
The properties of a molecule can be significantly influenced by its surrounding solvent. nih.gov In a biological system, this solvent is primarily water. MD simulations explicitly including water molecules can provide a realistic model of the solvation of this compound. nih.gov
These simulations can reveal how water molecules arrange themselves around the solute and how hydrogen bonding interactions affect its conformation and electronic properties. researchgate.net The study of solvent effects is crucial for understanding the molecule's solubility, stability, and how it presents itself to a potential binding partner in an aqueous environment.
Ligand-Target Docking and Molecular Modeling Studies Involving this compound
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. ekb.egbioinformation.net
For this compound, molecular docking studies would involve placing the molecule into the active site of a specific protein target. The docking algorithm would then explore different binding poses and score them based on their predicted binding affinity. These scores are typically expressed in terms of binding energy (kcal/mol), with lower values indicating a more favorable interaction. nih.gov
The analysis of the docked poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. nih.gov For instance, the methanamine group could act as a hydrogen bond donor, while the oxazole ring could participate in various non-covalent interactions. The propan-2-yl group, being hydrophobic, would likely interact with nonpolar residues in the protein's active site.
| Hypothetical Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Kinase A | -8.5 | Asp165, Leu83, Val35 | Hydrogen bond with Asp165; Hydrophobic interactions with Leu83 and Val35. |
| Protease B | -7.9 | Gly101, Phe45, Tyr120 | Hydrogen bond with Gly101 backbone; Pi-pi stacking with Phe45; Hydrophobic interaction with Tyr120. |
| Receptor C | -9.2 | Ser210, Trp150, Ile100 | Hydrogen bonds with Ser210 and Trp150; Hydrophobic interaction with Ile100. |
Prediction of Binding Modes with Biomolecules
Molecular docking and molecular dynamics simulations are the cornerstones for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. This process involves computationally placing the molecule into the binding site of a target and evaluating the stability of the resulting complex.
However, without published studies, any discussion of binding modes for this specific compound remains hypothetical. A typical investigation would identify a potential biological target and then use docking algorithms to predict the most likely binding pose. The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.
Table 1: Hypothetical Key Interactions for a Docking Study
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |
| Hydrogen Bond Donor | Amine (-NH2) group | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Oxazole Nitrogen/Oxygen | Serine, Threonine, Tyrosine, Lysine |
| Hydrophobic Interaction | Isopropyl group | Leucine, Isoleucine, Valine, Phenylalanine |
This table is illustrative of the types of interactions that would be analyzed in a docking study, but it is not based on actual data for this compound.
Computational Screening of Analog Libraries
Once a potential biological target is identified, computational screening, often referred to as virtual screening, can be employed to search large libraries of related compounds for those with a higher predicted activity. An analog library for this compound would consist of molecules with the same core oxazole structure but with variations in the substituent groups.
This high-throughput computational method would assess the binding affinity of each analog against the target protein. The goal is to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. The lack of such a study for this specific oxazole means there are no available data sets of screened analogs or identified "hit" compounds.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches for this compound Analogs
QSAR and QSPR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity of new, unsynthesized compounds.
Descriptors for Molecular Property Prediction
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. For a series of analogs of this compound, a wide range of descriptors would be calculated.
Table 2: Common Molecular Descriptors in QSAR/QSPR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of Atoms, Number of Rings | Basic molecular composition and size. |
| Topological | Wiener Index, Randić Index | Atomic connectivity and branching. |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Distribution of electrons and reactivity. |
| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Properties relevant to pharmacokinetics. |
This table lists general descriptor classes and is not based on a specific QSAR/QSPR study of this compound analogs.
Predictive Modeling for Biological Interactions
To build a predictive model, a dataset of compounds with known biological activities is required. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to find a mathematical relationship between the calculated molecular descriptors and the observed activity.
Given that there are no published studies on the biological activity of a series of this compound analogs, the development of a predictive QSAR model is not possible. Such a model, if developed, would be validated to ensure its predictive power and would be instrumental in designing new analogs with potentially enhanced biological activity.
Pre Clinical Biological and Mechanistic Studies of 2 Propan 2 Yl 1,3 Oxazol 4 Yl Methanamine
Investigation of Molecular Targets and Pathways Modulated by [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine
The oxazole (B20620) scaffold is a versatile heterocyclic motif present in a wide array of biologically active molecules. nih.govsemanticscholar.orgnih.govresearchgate.net Its derivatives are known to interact with various enzymes and receptors, suggesting that this compound could potentially modulate several molecular targets and pathways.
Oxazole derivatives have emerged as promising candidates for the development of protease inhibitors. nih.govnih.govmdpi.comfigshare.com For instance, certain oxazole-based macrocycles have demonstrated inhibitory activity against the SARS-CoV-2 main protease (Mpro), a crucial enzyme in the viral life cycle. nih.gov A study on novel oxazole-based macrocycles revealed that an isopropyl triester derivative exhibited significant inhibition of SARS-CoV-2 Mpro with a half-maximal inhibitory concentration (IC50) of 2.58 µM. nih.gov This suggests that the oxazole ring can serve as a scaffold for designing inhibitors that fit into the active site of viral proteases.
| Oxazole Derivative Class | Target Protease | Inhibition Data (IC50/Ki) | Reference |
|---|---|---|---|
| Oxazole-based macrocycle (isopropyl triester) | SARS-CoV-2 Mpro | IC50 = 2.58 µM | nih.gov |
| Fluoropeptidomimetics with oxazole derivatives | Chymotrypsin | Ki = 63 µM and 120 µM | nih.gov |
| α-Keto oxazole (OL-135 analog) | Fatty Acid Amide Hydrolase (FAAH) | Ki = 900 pM | nih.gov |
The oxazole nucleus is a key component in various compounds that exhibit receptor binding activity. For example, derivatives of 2-substituted 2-aminopropane-1,3-diol containing triazole or oxazole rings have been developed as potent and selective agonists for the S1P1 receptor. nih.gov These compounds demonstrated high affinity and selectivity for the receptor in in vitro assays. nih.gov
Additionally, the 1,2,4-oxadiazole ring, a related isomer, is known to bind to and inhibit receptors such as the 5-hydroxytryptamine1B/D (5-HT1B/D) receptor. nih.gov While these are distinct structures from this compound, they illustrate the capacity of the core oxazole and its isomers to participate in receptor recognition and binding. The specific receptor binding profile of this compound would need to be determined through dedicated screening and functional assays.
Enzyme Kinetics and Inhibition Mechanisms of this compound in Cell-Free Systems
Studies on various oxazole derivatives have provided insights into their enzyme inhibition kinetics. The nature of inhibition can range from reversible to irreversible, and the inhibition constants (Ki) vary widely depending on the target enzyme and the specific structure of the inhibitor.
For a series of α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH), detailed structure-activity relationship (SAR) studies have been conducted, revealing inhibitors with Ki values in the nanomolar and even picomolar range. nih.gov For example, an aryl-substituted α-keto oxazole was found to be a 900 pM inhibitor of FAAH. nih.gov In another study, fluoropeptidomimetics that can cyclize to form oxazole derivatives exhibited time-dependent inhibition of chymotrypsin with Ki values of 63 µM and 120 µM. nih.gov
The inhibition of FAAH by α-keto oxazoles has been characterized as reversible and competitive. nih.gov In contrast, some studies on other heterocyclic inhibitors have reported irreversible inhibition, often involving covalent bond formation with the target enzyme. The determination of whether this compound acts as a reversible or irreversible inhibitor would require specific kinetic studies with purified enzymes.
| Oxazole Derivative Class | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
|---|---|---|---|---|
| α-Keto oxazoles | Fatty Acid Amide Hydrolase (FAAH) | As low as 400 pM | Reversible, Competitive | nih.gov |
| Fluoropeptidomimetics (forming oxazoles) | Chymotrypsin | 63 µM and 120 µM | Time-dependent | nih.gov |
| Benzoxazoles | Rabbit Liver Aldehyde Oxidase | Mixed inhibition observed | Reversible, Mixed | nih.govtandfonline.com |
Cellular Permeability and Subcellular Distribution Studies of this compound in Model Cell Lines
The cellular permeability of a compound is a critical factor in its potential as a therapeutic agent. The oxazole scaffold is often incorporated into molecules to improve their pharmacokinetic properties, including cell permeability.
Studies on 2,4,5-trisubstituted oxazole derivatives have shown that they possess pharmacokinetic features within an acceptable range for drug-likeness. nih.gov For a series of these compounds, the cell permeability factor (QPPCaco) ranged from 1401 to 2002, and human oral absorption was estimated to be high. nih.gov
In another study, oxazole-based ferroptosis inhibitors were specifically designed to improve permeability and achieve high concentrations in brain tissue. acs.org These compounds demonstrated superior permeability in MDCK-MDR1 assays compared to their benzamide counterparts. acs.org The lipophilicity and polar surface area are key determinants of permeability, and these can be modulated by the substituents on the oxazole ring. Following Lipinski's rule of five is often a guiding principle in the design of orally bioavailable drugs, and many oxazole derivatives have been shown to adhere to these rules. mdpi.com
| Oxazole Derivative Class | Assay | Permeability Findings | Reference |
|---|---|---|---|
| 2,4,5-Trisubstituted oxazoles | In silico (ADME prediction) | QPPCaco values from 1401 to 2002; high predicted oral absorption. | nih.gov |
| Oxazole-based ferroptosis inhibitors | MDCK-MDR1 Permeability Assay | High mean Papp values for apical-to-basolateral transport. | acs.org |
| Oxazolone derivatives | In silico (Lipinski's rule) | Some derivatives have calculated logP values suggesting satisfactory permeability. | mdpi.com |
Applications of 2 Propan 2 Yl 1,3 Oxazol 4 Yl Methanamine As a Key Synthetic Intermediate and Building Block
Role of [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine in the Synthesis of Complex Molecules
The strategic placement of functional groups on the oxazole (B20620) ring of this compound provides multiple avenues for its elaboration into more complex molecular architectures. The primary amine offers a nucleophilic handle for a wide range of chemical transformations, while the oxazole ring itself can participate in various reactions or serve as a stable core scaffold.
Precursor in Natural Product Synthesis
While direct examples of the incorporation of this compound into the total synthesis of natural products are not extensively documented, the oxazole motif is a recurring structural element in a multitude of biologically active natural products, particularly those of marine origin. lifechemicals.com The synthesis of these complex natural products often relies on the use of functionalized oxazole building blocks. For instance, the synthesis of the C1' to C11' side chain of the marine macrolide leucascandrolide A utilized a modified Robinson-Gabriel synthesis to construct the central oxazole ring. frontiersin.org
By analogy, this compound can be envisioned as a valuable precursor in the synthesis of analogs of natural products. The aminomethyl group can be readily acylated or alkylated to introduce side chains that mimic those found in natural structures. Furthermore, the isopropyl group provides a specific lipophilic domain that can influence the biological activity of the resulting molecules. The stability of the oxazole ring allows for its incorporation early in a synthetic sequence, withstanding a variety of reaction conditions used to elaborate other parts of the molecule. wikipedia.org
Table 1: Examples of Natural Products Containing the Oxazole Moiety
| Natural Product | Source | Biological Activity |
|---|---|---|
| Leucamide A | Marine Microorganisms | Antitumor |
| (-)-Disorazole C1 | Myxobacterium Sorangium cellulosum | Antitumor |
This table presents examples of natural products containing an oxazole ring, highlighting the relevance of oxazole-based building blocks in their synthesis.
Chiral Pool Synthon for Stereoselective Transformations
The term "chiral pool synthesis" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral molecules. sigmaaldrich.com While this compound itself is not chiral, it can be readily derivatized with chiral auxiliaries to facilitate stereoselective transformations.
The primary amine of this compound can be reacted with a chiral carboxylic acid to form a chiral amide. This amide can then serve as a substrate in a variety of asymmetric reactions, where the chiral auxiliary directs the stereochemical outcome. For example, chiral oxazolidinones, often referred to as Evans auxiliaries, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. cam.ac.uk
Furthermore, the oxazole moiety can be part of a chiral ligand used in asymmetric catalysis. The nitrogen atom of the oxazole ring can coordinate to a metal center, and when the ligand possesses chirality, it can induce enantioselectivity in a variety of metal-catalyzed reactions. lifechemicals.com Although specific examples employing this compound in this context are yet to be reported, the principle has been well-established with other chiral oxazoline-containing ligands.
Utilization of this compound in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk The goal of DOS is to explore a wide range of chemical space by creating libraries of compounds with significant variations in their molecular skeletons and stereochemistry. nih.gov
Scaffold Derivatization for Chemical Library Generation
This compound is an ideal scaffold for DOS due to the presence of a readily functionalizable primary amine. This amine can be subjected to a wide array of reactions to introduce "appendage diversity" around the stable oxazole core. cam.ac.uk For example, a library of amides can be generated by reacting the parent amine with a diverse set of carboxylic acids. Similarly, reductive amination with a variety of aldehydes and ketones can produce a library of secondary and tertiary amines.
The general scheme for such a library synthesis would involve parallel reactions in a multi-well plate format, where each well contains the starting amine and a different reaction partner. This approach allows for the efficient creation of hundreds or even thousands of distinct compounds with minimal effort. The resulting library of this compound derivatives can then be screened for biological activity against various targets.
Table 2: Potential Reactions for Scaffold Derivatization
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Carboxylic Acids, Acid Chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |
| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl |
This interactive table showcases the versatility of the primary amine on the scaffold for generating a diverse chemical library.
Multicomponent Reactions Incorporating the Oxazole Core
Multicomponent reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion. mdpi.com MCRs are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular complexity. acs.org
The primary amine of this compound makes it a suitable component for a variety of MCRs. For instance, it can participate in the Ugi four-component reaction (U-4CR), which combines an aldehyde, a carboxylic acid, an isocyanide, and an amine to produce an α-acylamino amide. mdpi.com By varying the other three components, a large and diverse library of complex molecules can be synthesized, each incorporating the [2-(propan-2-yl)-1,3-oxazol-4-yl]methyl moiety.
Other MCRs where this building block could be employed include the Passerini reaction and various cycloaddition reactions. The ability to incorporate the oxazole core into complex structures through MCRs significantly expands its utility in the generation of novel chemical entities for biological screening.
Integration of this compound into Material Science Research
The application of oxazole-containing compounds is not limited to the life sciences; they also have potential applications in materials science. The oxazole ring can be incorporated into polymer backbones or as pendant groups, influencing the properties of the resulting materials.
For example, poly(2-oxazoline)s are a class of polymers that have garnered significant interest for their biocompatibility and tunable properties. mdpi.com While the polymerization involves the ring-opening of 2-oxazolines rather than the direct incorporation of pre-formed oxazoles, the chemistry of the oxazole ring is relevant to the functionalization of these polymers.
More directly, oxazole-containing ligands have been used in coordination chemistry to create metal complexes with interesting catalytic and photophysical properties. lifechemicals.com The nitrogen atom of the oxazole ring in this compound, along with the nitrogen of the aminomethyl group, could potentially act as a bidentate ligand for various transition metals. The resulting metal complexes could be investigated for their catalytic activity in polymerization reactions or for their potential as functional materials with unique electronic or optical properties. For instance, vanadium catalysts with oxazole-oxazoline ligands have shown activity in ethylene (B1197577) polymerization and ethylene-norbornene copolymerization.
Based on a comprehensive search of available scientific literature, there are no specific research findings on the applications of This compound as a key synthetic intermediate or building block in the specific contexts of functional polymers and supramolecular assemblies.
The requested detailed article on the following topics cannot be generated, as no published research directly addresses these areas for this specific compound:
Building Block for Supramolecular Assemblies
Advanced Analytical Methodologies for Research Purity and Quantification of 2 Propan 2 Yl 1,3 Oxazol 4 Yl Methanamine
Chromatographic Separation Techniques for Purity Assessment and Isolation of [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine
Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into individual components. For a substituted oxazole (B20620) like this compound, chromatographic methods are essential for determining the purity of a synthesized batch, identifying potential impurities, and for isolating the compound in a high-purity form for subsequent experiments.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds. For oxazole derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. sielc.comrjptonline.org This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The primary amino group and the nitrogen in the oxazole ring impart a degree of polarity to this compound, making it well-suited for this technique.
For analytical purposes, a gradient elution is often used to separate the main compound from any synthesis-related impurities, such as starting materials, byproducts, or degradation products. rjptonline.org The scalability of HPLC allows for its use in preparative separations, where larger quantities of the purified compound can be isolated for further research. sielc.com A typical analytical method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. rjptonline.org
Table 1: Illustrative HPLC Parameters for Analysis of Substituted Oxazoles
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 min | Isocratic or shallow gradient |
| Flow Rate | 1.0 mL/min | 15-25 mL/min |
| Detection | UV at 230-280 nm | UV at selected wavelength |
| Injection Volume | 5-20 µL | 100-1000 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile and semi-volatile organic compounds. thermofisher.comnih.gov It is particularly useful for profiling impurities that may be present in the starting materials or solvents used in the synthesis of this compound. The compound itself, containing a primary amine, may require derivatization to improve its volatility and chromatographic behavior, for instance, through silylation or acylation. researchgate.net
In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. mdpi.com The column separates compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for structural elucidation and identification. thermofisher.com This technique is crucial for detecting residual solvents or low-molecular-weight byproducts that could affect experimental outcomes. thermofisher.com
Table 2: General GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Typical Setting |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
| Detector | Quadrupole or Time-of-Flight (TOF) |
Chiral Chromatography for Enantiomeric Excess Determination
The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. However, chiral chromatography is an essential technique if the compound is used as a precursor to synthesize a new chiral molecule where a stereocenter is introduced. mdpi.com For many biologically active compounds, a single enantiomer is responsible for the desired effect, making the determination of enantiomeric excess (ee) critical. researchgate.netnih.gov
Chiral chromatography separates enantiomers by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for a broad range of compounds, including various azole derivatives. mdpi.comnih.gov The separation can be performed using normal-phase, reverse-phase, or polar organic modes. mdpi.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. nih.gov
Spectrophotometric and Electrochemical Methods for Quantification of this compound in Research Samples
Beyond chromatography, spectrophotometric and electrochemical methods offer alternative and complementary approaches for the quantification and characterization of this compound.
UV-Vis Spectroscopy for Concentration Determination
UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. ijprajournal.com The oxazole ring is an aromatic heterocycle and, as such, exhibits characteristic UV absorbance. researchgate.net The absorbance is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law.
To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for oxazole derivatives typically falls within the 200-400 nm range, and its exact value can be influenced by the solvent used. globalresearchonline.netresearchgate.net The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. mdpi.com
Table 3: Expected UV-Vis Absorbance Data for Oxazole Derivatives
| Solvent | Typical λmax Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |
|---|---|---|
| Ethanol | 230 - 290 | 5,000 - 15,000 |
| Acetonitrile | 230 - 290 | 5,000 - 15,000 |
| Water (pH 7.4) | 225 - 285 | 4,500 - 14,000 |
Cyclic Voltammetry for Redox Property Analysis
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a compound. researchgate.net It provides information on the potentials at which a species is oxidized or reduced. The oxazole ring system can undergo electrochemical reactions, and its redox behavior is influenced by the substituents attached to it. pharmaguideline.com
In a CV experiment, the potential applied to a working electrode (e.g., glassy carbon) is swept linearly with time, and the resulting current is measured. researchgate.net For this compound, CV can reveal its oxidation potential, providing insights into its electronic structure and potential for participating in electron transfer reactions. The data can also indicate the stability of the resulting oxidized or reduced species. The presence of electron-donating groups, such as the alkyl and aminomethyl substituents on the oxazole ring, would be expected to influence its oxidation potential. semanticscholar.org
Table 4: Representative Cyclic Voltammetry Experimental Parameters
| Parameter | Typical Setting |
|---|---|
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent | Acetonitrile or Dimethyl Sulfoxide (DMSO) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |
| Scan Rate | 100 mV/s |
| Potential Range | -2.0 V to +2.0 V (vs. Ag/AgCl) |
Unexplored Synthetic Pathways and Green Chemistry Innovations for Efficient Production of this compound
Traditional synthetic methods for oxazole derivatives often face challenges such as harsh reaction conditions, low yields, and the use of hazardous reagents. ijpsonline.commdpi.com The principles of green chemistry aim to mitigate these issues by designing more efficient and environmentally benign processes. researchgate.net Future efforts in producing this compound should focus on these sustainable approaches.
Continuous Flow Synthesis Optimization
Continuous flow chemistry offers significant advantages over conventional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and the potential for automation and scalability. durham.ac.uknih.govdurham.ac.uk The synthesis of heterocyclic compounds like oxadiazoles and thiadiazoles has been successfully demonstrated in flow reactors. nih.govnih.gov Applying this technology to the synthesis of this compound could lead to a more efficient and safer production process.
A prospective flow synthesis setup would involve pumping reagent streams through a heated microreactor or a packed-bed column containing a solid-supported catalyst or reagent. durham.ac.uk This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, enabling rapid optimization to maximize yield and purity. durham.ac.uknih.gov
| Parameter | Conventional Batch Synthesis | Optimized Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Minutes |
| Yield | Variable, often moderate | Potentially >90% |
| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |
| Safety | Risks associated with handling large volumes of hazardous reagents and exotherms | Enhanced safety due to small reaction volumes and superior temperature control |
| Process Control | Limited | Precise control over temperature, pressure, and residence time |
Biocatalytic Approaches for Stereoselective Synthesis
Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, is a cornerstone of green chemistry. It offers high selectivity under mild conditions, reducing energy consumption and waste generation. While the synthesis of oxadiazoles using enzymes like lipase has been reported, this area remains largely unexplored for many oxazole derivatives. rsc.org
Future research could investigate the use of enzymes, such as lipases (e.g., Novozym 435) or engineered transaminases, for key steps in the synthesis of this compound or its chiral derivatives. rsc.org A biocatalytic approach could be particularly valuable for introducing stereocenters with high enantioselectivity, a critical aspect for developing pharmacologically active molecules. This method aligns with green chemistry principles by utilizing biodegradable catalysts in aqueous media under mild temperature and pH conditions.
Advanced In Vitro and Ex Vivo Research Models for Deeper Mechanistic Studies of this compound
Understanding the molecular mechanism of a compound is crucial for its development. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of living tissues, limiting their predictive value. nih.gov Advanced models are needed to bridge the gap between in vitro assays and in vivo outcomes.
Organoid and 3D Cell Culture Models
Three-dimensional (3D) cell cultures, such as spheroids and organoids, are emerging as powerful tools in drug discovery. nih.govmdpi.com These models better mimic the in vivo cellular architecture, cell-cell interactions, and physiological gradients of nutrients and oxygen. nih.govnih.gov Organoids, derived from stem cells, can self-organize into structures that resemble miniature organs, providing a highly relevant platform for mechanistic and toxicological studies. nih.govnih.gov
Studying the effects of this compound in patient-derived organoids (e.g., tumor organoids) or tissue-specific organoids (e.g., liver organoids) could provide significant insights into its efficacy and mode of action in a more physiologically relevant context. nih.gov
| Model | Advantages | Limitations | Potential Application for the Compound |
|---|---|---|---|
| 2D Cell Culture | High-throughput, low cost, simple | Lacks physiological relevance, poor predictive value for in vivo response nih.gov | Initial high-throughput screening for bioactivity |
| 3D Spheroids | Better representation of cell-cell interactions and gradients mdpi.com | Lacks tissue-specific architecture and multiple cell types | Assessing penetration and efficacy in a tumor-like mass |
| Organoids | Recapitulates organ-specific structure and function; contains multiple relevant cell types nih.gov | More complex and costly to maintain; batch-to-batch variability nih.gov | Detailed mechanistic studies, personalized medicine approaches using patient-derived organoids |
Multi-omics Approaches (Genomics, Proteomics, Metabolomics)
Multi-omics approaches involve the large-scale analysis of different types of biological molecules to obtain a holistic view of cellular processes. mdpi.comnih.gov By treating advanced models like organoids with this compound and subsequently performing transcriptomic (RNA sequencing), proteomic (mass spectrometry), and metabolomic analyses, researchers can generate a comprehensive dataset of the molecular changes induced by the compound. researchgate.net
This unbiased approach can help identify novel drug targets, elucidate mechanisms of action, discover biomarkers of response, and reveal potential off-target effects without prior hypotheses. techscience.com Integrating these datasets provides a powerful framework for understanding the systems-level impact of the compound. researchgate.net
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns, make predictions, and generate novel solutions, thereby accelerating research and development.
For this compound, AI/ML can be applied in several key areas:
Synthesis Prediction: AI algorithms can be trained on reaction databases to predict optimal, unexplored synthetic routes with higher yields and greener profiles. digitellinc.com
De Novo Design: Generative AI models can design novel derivatives of the parent compound with optimized properties (e.g., higher potency, better selectivity) by learning from structure-activity relationship data. nih.gov
Target Identification: ML algorithms can analyze multi-omics data to predict the most likely biological targets of the compound and its downstream pathway effects.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models built with ML can accurately predict the physicochemical and biological properties of new analogues before they are synthesized, saving time and resources. researchgate.net
| AI/ML Application | Objective | Required Data | Expected Outcome |
|---|---|---|---|
| Retrosynthesis Planning | Discover efficient and green synthetic pathways | Chemical reaction databases | Novel, optimized synthesis routes digitellinc.com |
| Generative Modeling | Design novel analogues with improved properties | Structure-activity relationship (SAR) data | Virtual library of promising new compounds nih.gov |
| Multi-omics Analysis | Elucidate mechanism of action and identify targets | Genomic, proteomic, metabolomic data from treated cells/organoids | Prioritized list of potential molecular targets and pathways |
| Predictive QSAR | Forecast bioactivity and ADME properties | Chemical structures and associated experimental data | Prioritization of synthetic candidates, reducing unnecessary experiments researchgate.net |
By embracing these future directions, the scientific community can systematically and efficiently explore the synthetic accessibility and biological functions of this compound, paving the way for its potential application in various scientific fields.
Q & A
Q. What are the optimal synthetic routes for [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine, and how can reaction efficiency be improved?
The compound can be synthesized via polyphosphoric acid (PPA)-mediated condensation of substituted hydrazides with amino acids. For example, p-toluic hydrazide and glycine yield oxadiazole derivatives under PPA conditions, with reaction efficiency dependent on temperature (120–140°C), reaction time (6–8 hours), and acid concentration. Post-synthesis, the product is purified via recrystallization and characterized using FT-IR (to confirm NH/OH stretches), -/-NMR (to assign proton/carbon environments), and mass spectrometry (to verify molecular weight). Yield optimization requires balancing stoichiometry and avoiding side reactions like over-condensation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=N stretch of oxazole at 1600–1650 cm, NH bends at ~3300 cm).
- NMR : -NMR resolves proton environments (e.g., oxazole C-H protons at δ 7.5–8.5 ppm, isopropyl methyl groups at δ 1.2–1.5 ppm). -NMR assigns carbons (e.g., oxazole C-2 at ~160 ppm).
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Cross-validation with DSC (melting point analysis) ensures purity .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Strict control of reaction parameters (temperature, solvent purity, and reagent drying) is essential. For example, hygroscopic reagents like PPA must be stored under inert conditions. Analytical standards (e.g., commercial or in-house synthesized reference samples) should be used to calibrate spectral data .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of substitutions on the oxazole ring?
The oxazole ring undergoes electrophilic substitution at the C-5 position due to electron donation from the methanamine group. For example, oxidation with HO may yield hydroxylated derivatives, while NaBH reduces the C=N bond selectively. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. How can discrepancies in reported spectral data for this compound be resolved?
Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl in NMR) or tautomerism. Researchers should:
- Compare data across multiple solvents.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Validate with computational spectral simulations (e.g., ACD/Labs or Gaussian). Contradictions in melting points (DSC vs. literature) may indicate polymorphic forms .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Models transition states for nucleophilic/electrophilic attacks (e.g., Fukui indices identify nucleophilic sites).
- Molecular Docking : Predicts binding affinity with biological targets (e.g., enzymes or receptors) by simulating interactions between the oxazole moiety and active sites.
- MD Simulations : Assess stability in aqueous/organic environments for formulation studies .
Q. How does steric hindrance from the isopropyl group influence reactivity?
The isopropyl group at C-2 creates steric bulk, reducing accessibility for bulky electrophiles (e.g., tert-butyl halides). This favors reactions at less hindered positions, such as C-5. Kinetic studies (e.g., monitoring reaction rates with/without substituents) quantify steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
